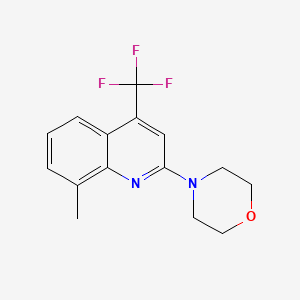
8-Methyl-2-morpholino-4-(trifluoromethyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a common method used in the formation of carbon-carbon bonds in similar compounds . This reaction involves the oxidative addition of palladium to form a new Pd–C bond .Aplicaciones Científicas De Investigación
Antimicrobial Agent Development
Recent studies have highlighted the potential of quinoline derivatives as antimicrobial agents. The structure of 8-Methyl-2-morpholino-4-(trifluoromethyl)quinoline allows for the synthesis of novel α-aminophosphonates, which have shown moderate inhibitory activities against both Gram-positive and Gram-negative bacterial strains . These compounds, due to their antimicrobial properties, are being considered as candidates for new antimicrobial drugs.
Pharmaceutical Research
In the pharmaceutical industry, quinoline derivatives are recognized for their biological activity. The trifluoromethyl group in particular is a common feature in many drugs due to its ability to enhance binding affinity and metabolic stability . The specific compound could be used in the early stages of drug discovery, especially in the synthesis of lead compounds with potential therapeutic applications.
Industrial Chemistry Applications
Quinoline compounds are valuable in industrial chemistry, particularly in the context of Suzuki–Miyaura cross-coupling reactions . These reactions are widely applied in the synthesis of various organic compounds, and the structural features of 8-Methyl-2-morpholino-4-(trifluoromethyl)quinoline could make it a suitable candidate for such processes, potentially leading to the creation of new materials or chemical products.
Role in Synthetic Organic Chemistry
The morpholino and trifluoromethyl groups present in this compound can be advantageous in synthetic organic chemistry. They can serve as intermediates in complex chemical syntheses, contributing to the development of new synthetic routes and methodologies . This can lead to the creation of novel compounds with unique properties and applications.
Environmental Applications
While direct references to environmental applications of this specific compound are not readily available, similar quinoline derivatives are often explored for their role in environmental chemistry. They may be used in the development of sensors or as intermediates in the synthesis of compounds designed to break down pollutants .
Material Science Innovations
In material science, quinoline derivatives can contribute to the development of new materials with specific optical or electronic properties. The unique structure of 8-Methyl-2-morpholino-4-(trifluoromethyl)quinoline could be utilized in the design of organic semiconductors, photovoltaic materials, or other advanced functional materials .
Propiedades
IUPAC Name |
4-[8-methyl-4-(trifluoromethyl)quinolin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O/c1-10-3-2-4-11-12(15(16,17)18)9-13(19-14(10)11)20-5-7-21-8-6-20/h2-4,9H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBLSQLPJGKDSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)N3CCOCC3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-phenylimidazol-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2876550.png)

![1,3,4,5,11,11a-Hexahydro-[1,4]diazepino[1,2-a]indol-2-yl-(6-chloropyridazin-3-yl)methanone](/img/structure/B2876553.png)
![N-(3-chloro-4-methoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2876555.png)
![2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2876556.png)
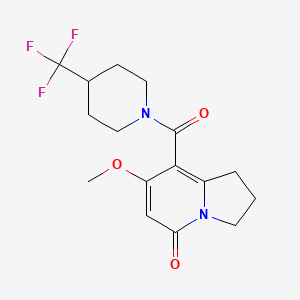
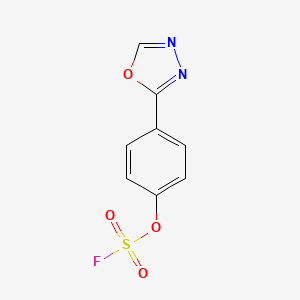
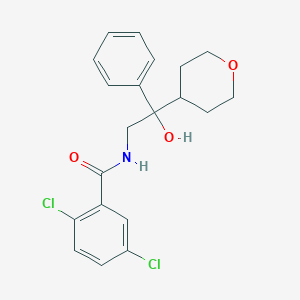
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B2876563.png)
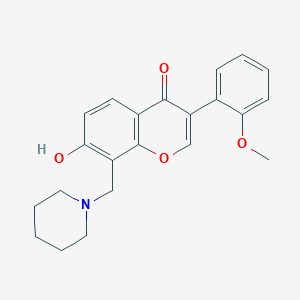


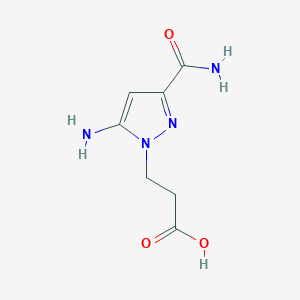
![2-{4-[1-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide](/img/no-structure.png)